(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane

Description

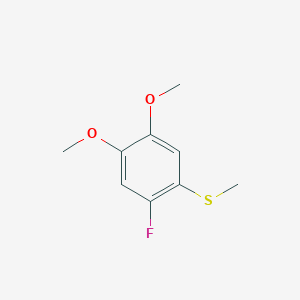

(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane is an organosulfur compound featuring a methylsulfane group (-SMe) attached to a fluorinated and methoxylated aromatic ring. Its structure includes a fluorine atom at the ortho position and methoxy groups at the para and meta positions relative to the sulfane moiety. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-rich aromatic system, which facilitates diverse electrophilic substitution reactions. Its CAS number, 119085-63-1, is listed in chemical catalogs , and it has been synthesized via electrochemical methods for sulfonamide derivatives .

Properties

Molecular Formula |

C9H11FO2S |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-fluoro-4,5-dimethoxy-2-methylsulfanylbenzene |

InChI |

InChI=1S/C9H11FO2S/c1-11-7-4-6(10)9(13-3)5-8(7)12-2/h4-5H,1-3H3 |

InChI Key |

VRVBEPOFMOZHBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1OC)SC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-4,5-dimethoxyphenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: The original sulfane compound.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The presence of the fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Halogenated Dimethoxy Phenylsulfanes

The following table summarizes key analogs of (2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane , highlighting structural differences and their implications:

Key Observations:

- Halogen Effects : Fluorine’s electronegativity increases ring electron-deficiency, enhancing reactivity in nucleophilic substitutions compared to bromine-containing analogs . Bromine, being bulkier and less electronegative, contributes to higher lipophilicity and steric hindrance, as seen in (4-Bromo-2-fluorophenyl)(methyl)sulfane .

- Methoxy Group Positioning : The para and meta methoxy groups in This compound provide strong electron-donating effects, stabilizing intermediates in sulfonylation reactions (e.g., synthesis of 4-((2-Fluoro-4,5-dimethoxyphenyl)sulfonyl)morpholine at 34% yield) . In contrast, (4-Bromo-2,5-dimethoxyphenyl)(methyl)sulfane uses ortho and para methoxy groups, which direct electrophilic attacks differently .

Physicochemical and Spectroscopic Data

- Fluorine’s deshielding effect would likely shift signals upfield compared to bromine. (3,4-Dibromo-2-fluorophenyl)(methyl)sulfane: Steric effects from bromine substituents may broaden NMR peaks, though specific data are unavailable .

Purity and Stability : High-purity (>99%) dibromo-fluorophenyl analogs are commercially available , while methoxy-rich variants require careful chromatography for isolation .

Biological Activity

(2-Fluoro-4,5-dimethoxyphenyl)(methyl)sulfane is a compound of interest due to its potential biological activities stemming from its unique chemical structure. The presence of the fluorine atom and methoxy groups can significantly influence its interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure features a fluorinated aromatic ring with two methoxy substituents and a methylsulfane group. The functional groups present are crucial for its biological activity, particularly in modulating interactions with enzymes and receptors.

The mechanism of action of this compound involves its ability to interact with specific molecular targets. The fluorine and methoxy groups enhance binding affinity to various enzymes or receptors, potentially influencing their activity. The methylsulfane moiety may also play a significant role in its reactivity and biological interactions.

1. Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various fungi and bacteria, suggesting potential applications in treating infections .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties. Analogues that share structural similarities have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Structure-Activity Relationship (SAR)

A recent study explored the SAR of compounds related to this compound. It was found that modifications at the 4-position of the phenyl ring significantly affected agonist potency at serotonin receptors. For example, the introduction of different substituents led to variations in receptor affinity and selectivity, highlighting the importance of specific functional groups in determining biological activity .

| Compound | 4-Substituent | 5-HT2AR Agonist Activity |

|---|---|---|

| A | -OCH3 | High |

| B | -Cl | Moderate |

| C | -H | Low |

Case Study 2: Antifungal Synergy

Another investigation focused on the antifungal activity of related compounds in combination with established antifungal agents like amphotericin B. Results indicated that certain derivatives exhibited synergistic effects, enhancing their efficacy against resistant fungal strains .

Research Findings

Recent publications have emphasized the need for further exploration into the biological activities of this compound. Key findings include:

- Binding Affinity : The compound shows promising binding affinities towards various receptors involved in neurotransmission and inflammation.

- Selectivity : Modifications to the methylsulfane group can enhance selectivity towards specific biological targets, which is crucial for minimizing side effects in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.